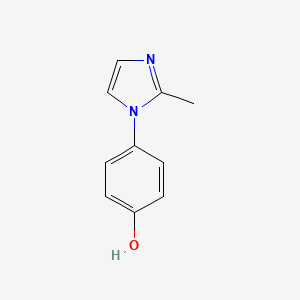

4-(2-Methyl-1H-imidazol-1-YL)phenol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(2-methylimidazol-1-yl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2O/c1-8-11-6-7-12(8)9-2-4-10(13)5-3-9/h2-7,13H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJPLOQIJTWHHOM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=CN1C2=CC=C(C=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60460106 | |

| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

174.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

81376-54-7 | |

| Record name | 4-(2-METHYL-1H-IMIDAZOL-1-YL)PHENOL | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60460106 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Synthetic Pathways to Imidazole Phenol Compounds

Antimicrobial Investigations

The emergence of drug-resistant bacterial strains has created an urgent need for new antimicrobial agents. Imidazole (B134444) derivatives have shown considerable potential in this area. mdpi.comnih.gov Studies on various imidazole-containing compounds have demonstrated their ability to inhibit the growth of both Gram-positive and Gram-negative bacteria. mdpi.comnih.govnih.gov The mechanism of action often involves the disruption of bacterial DNA replication, cell wall synthesis, or cell membrane integrity. mdpi.comnano-ntp.com

A study on substituted benzimidazole (B57391) derivatives, which share a similar core structure, revealed that certain compounds exhibited good inhibitory activity against various bacterial strains. researchgate.net The synthesis of novel imidazole derivatives and their evaluation for antimicrobial activity is an active area of research, with some compounds showing promising results that warrant further investigation into their toxicity and pharmacokinetic profiles. nih.gov

Antifungal Evaluations

Fungal infections, particularly those caused by opportunistic pathogens, are a significant health concern. Imidazole derivatives have a long history of use as antifungal agents. theaspd.com Many of these compounds function by inhibiting the fungal enzyme lanosterol (B1674476) 14α-demethylase, which is crucial for the biosynthesis of ergosterol, a vital component of the fungal cell membrane. nano-ntp.comtheaspd.com

Research has shown that the addition of a phenolic antioxidant to an antifungal agent can significantly enhance its activity. nih.goveurekaselect.com This has led to the synthesis and evaluation of phenolic imidazole derivatives for their dual antioxidant and antifungal properties. nih.goveurekaselect.com Studies have identified novel compounds with both activities at non-toxic concentrations, suggesting their potential for further development. nih.goveurekaselect.com The antifungal spectrum of some imidazole derivatives is broad, encompassing dermatophytes, yeasts, and dimorphic fungi. nih.gov

Antioxidant Property Assessments

Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a wide range of diseases. The phenolic group in imidazole-phenol derivatives confers antioxidant properties to these molecules.

Studies on bifunctional 2H-imidazole-derived phenolic compounds have established a clear relationship between their structure and antioxidant properties. nih.govmdpi.com These compounds can exhibit antioxidant activity through mechanisms such as hydrogen atom transfer. nih.govmdpi.comresearchgate.net The conjugation of a polyphenolic subunit with an imidazole fragment can significantly increase the antiradical capacity of the molecule. nih.govmdpi.comresearchgate.net For example, the conjugation of a polyphenolic subunit with a 2,2-dimethyl-5-(4-nitrophenyl)-2H-imidazol-4-yl fragment was found to increase the antiradical capacity from 2.26 to 5.16 (10^4 mol-eq/L). nih.govmdpi.comresearchgate.net The presence of electron-withdrawing groups, such as a nitro group, on the imidazole-derived polyphenolic compounds has been shown to result in higher antioxidant and antiradical capacities. nih.govmdpi.comresearchgate.net

Advanced Characterization Techniques in Chemical Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the precise structure of a molecule in solution. By observing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 4-(2-Methyl-1H-imidazol-1-YL)phenol, both ¹H and ¹³C NMR spectroscopy are employed to confirm its molecular framework.

In ¹H NMR, the chemical shifts (δ) of the protons provide information about their local electronic environment. For instance, the protons on the phenolic ring are expected to appear in the aromatic region of the spectrum, typically between 6.5 and 8.0 ppm. The protons of the imidazole (B134444) ring will also have characteristic shifts, as will the methyl group protons, which are expected at a higher field (lower ppm value). Coupling constants (J) between adjacent protons can reveal their connectivity and the substitution pattern of the aromatic ring.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a spectrum of the carbon skeleton. Each unique carbon atom in this compound will produce a distinct signal, with its chemical shift indicating its bonding environment (e.g., aromatic, olefinic, aliphatic, or attached to a heteroatom).

Table 1: Representative ¹H and ¹³C NMR Data for a Related Imidazole Derivative

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | 7.78 | m | Imidazole-H |

| 7.30 | d | Aryl-H | |

| 7.20 | m | Imidazole-H | |

| 6.98 | d | Aryl-H | |

| 3.85 | s | Methoxy-H | |

| ¹³C | 141.60 | Aryl-C | |

| 135.28 | Imidazole-C | ||

| 134.84 | Aryl-C | ||

| 131.48 | Aryl-C | ||

| 131.23 | Imidazole-C | ||

| 120.97 | Aryl-C | ||

| 117.54 | Imidazole-C |

This data is for 1-(4-methoxyphenyl)-1H-imidazole and is intended to be illustrative of the data obtained from NMR spectroscopy. researchgate.net

Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Analysis

Fourier-Transform Infrared (FT-IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. By measuring the absorption of infrared radiation, which excites molecular vibrations, an FT-IR spectrum provides a "fingerprint" of the compound.

For this compound, the FT-IR spectrum is expected to show characteristic absorption bands corresponding to its key functional groups. A broad band in the region of 3400-3200 cm⁻¹ would be indicative of the O-H stretching vibration of the phenolic hydroxyl group. The C-H stretching vibrations of the aromatic and imidazole rings typically appear between 3100 and 3000 cm⁻¹. The C=C and C=N stretching vibrations within the aromatic and imidazole rings are expected in the 1600-1400 cm⁻¹ region. The presence of the methyl group would be confirmed by C-H bending vibrations around 1450 and 1375 cm⁻¹.

A detailed study on the related compound 4-(imidazol-1-yl)phenol (B155665) provides insight into the expected vibrational frequencies. sigmaaldrich.com The following table presents experimental FT-IR data for this compound, which serves as a useful reference.

Table 2: Experimental FT-IR Data for 4-(imidazol-1-yl)phenol

| Wavenumber (cm⁻¹) | Vibrational Assignment |

| 3121 | Aromatic C-H stretch |

| 1619 | C=N/C=C imidazole vibrations |

| 1521 | Aromatic C=C stretch |

| 1237 | In-plane O-H bend |

| 833 | Out-of-plane C-H bend |

This data is for the related compound 4-(imidazol-1-yl)phenol and illustrates the type of information obtained from FT-IR spectroscopy. sigmaaldrich.com

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is a vital analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through fragmentation analysis, offers valuable clues about its structure. For this compound, with a molecular formula of C₁₀H₁₀N₂O, the expected molecular weight is approximately 174.20 g/mol . nih.gov

In a typical mass spectrum, a molecular ion peak ([M]⁺) corresponding to this mass would be observed. Furthermore, the fragmentation pattern, which results from the breakdown of the molecular ion into smaller, charged fragments, can be used to piece together the molecule's structure. For this compound, common fragmentation pathways could involve the loss of the methyl group, cleavage of the bond between the phenyl and imidazole rings, or fragmentation of the imidazole ring itself.

While specific mass spectrometry data for this compound is not available in the reviewed literature, the mass spectrum of 2-methylimidazole (B133640) shows a prominent molecular ion peak. researchgate.net The fragmentation of a related, more complex imidazole derivative, 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, shows a molecular ion at m/z 294 and a base peak at m/z 226, corresponding to the loss of the imidazole group. sigmaaldrich.com

Table 3: Illustrative Mass Spectrometry Data for a Related Imidazole Derivative

| m/z | Relative Intensity (%) | Possible Fragment |

| 294 | 9 | [M]⁺ |

| 226 | 100 | [M - Imidazole]⁺ |

| 211 | 8 | [Fragment - CH₃]⁺ |

| 183 | 46 | Further fragmentation |

This data is for 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol and is for illustrative purposes only. sigmaaldrich.com

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the most definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique provides accurate bond lengths, bond angles, and details of intermolecular interactions, which are crucial for understanding the compound's physical properties and how it packs in the solid state.

Single-Crystal X-ray Diffraction Analysis

For this compound, a single-crystal X-ray diffraction analysis would reveal the planar nature of the phenol (B47542) and imidazole rings and the dihedral angle between them. It would also elucidate any intermolecular hydrogen bonding involving the phenolic hydroxyl group and the nitrogen atoms of the imidazole ring, which can significantly influence the crystal packing and physical properties of the compound.

Although specific crystallographic data for this compound has not been reported, data for the related compound 2-methylimidazole shows it crystallizes in the orthorhombic space group P2₁2₁2₁ with specific lattice parameters. researchgate.net Another related compound, 1-(4-methoxyphenyl)-1H-imidazole, has also been characterized by X-ray crystallography. researchgate.net The following table presents the crystallographic data for 2-methylimidazole as an example.

Table 4: Example Crystallographic Data for 2-Methylimidazole

| Parameter | Value |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.9957 |

| b (Å) | 8.1574 |

| c (Å) | 9.7010 |

| α (°) | 90 |

| β (°) | 90 |

| γ (°) | 90 |

| Volume (ų) | 474.47 |

| Z | 4 |

This data is for the related compound 2-methylimidazole and serves as an illustrative example. researchgate.net

Chromatographic Methods for Reaction Monitoring and Purification Assessment

Chromatographic techniques are essential for monitoring the progress of chemical reactions and for assessing the purity of the final product. High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC) are commonly employed for these purposes.

For the synthesis of this compound, TLC can be used to quickly and qualitatively track the consumption of starting materials and the formation of the product. By comparing the retention factors (Rf) of the reaction mixture components to those of the pure starting materials and product, the progress of the reaction can be easily visualized under UV light. mdpi.com

HPLC provides a more quantitative measure of purity. A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, would be suitable for analyzing this compound. The retention time and peak area of the compound can be used to determine its purity. While a specific HPLC method for this compound is not detailed in the literature, methods for the separation of other imidazole derivatives have been reported and could be adapted. sigmaaldrich.com For instance, a study on the purification of antibodies utilized a ligand based on 4-(1H-imidazol-1-yl) aniline (B41778) in mixed-mode chromatography. sigmaaldrich.com

Computational Chemistry and Theoretical Studies of 4 2 Methyl 1h Imidazol 1 Yl Phenol

Quantum Chemical Calculations

Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular orbitals and electronic properties. These calculations are performed using specialized software packages, with Density Functional Theory (DFT) being a prominent method.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. tandfonline.com It is widely employed for calculating the properties of imidazole (B134444) derivatives. ppor.azppor.az In DFT, the properties of a molecule are determined based on its electron density. A common approach involves using a functional, such as B3LYP, combined with a basis set like 6-31G(d,p) or 6-311G(d,p), to perform geometric optimization and calculate various electronic parameters. tandfonline.comppor.azresearchgate.net This level of theory has been successfully used to determine optimized bond parameters for imidazole derivatives, with results that align well with experimental data like single crystal XRD investigations. tandfonline.com The electronic structure of imidazoles is significantly influenced by the delocalization of electrons within the aromatic ring, a feature that DFT can model effectively. ppor.az

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.orgyoutube.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO is the innermost empty orbital that can accept electrons. youtube.comnih.gov The energies of these orbitals and the gap between them are critical parameters for understanding the electronic properties and reactivity of a molecule. ppor.az

For imidazole derivatives, the HOMO is often distributed over the imidazole and phenyl fragments, while the LUMO's location can vary. ppor.az The energy of the HOMO is related to the molecule's ionization potential and its ability to donate electrons, characterizing its nucleophilicity. ppor.azyoutube.com Conversely, the LUMO's energy relates to the electron affinity and the molecule's ability to act as an electrophile. youtube.comnih.gov

The energy gap (ΔE) between the HOMO and LUMO is a crucial indicator of a molecule's kinetic stability and chemical reactivity. ppor.az A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. ppor.aznih.gov Conversely, a small energy gap indicates that a molecule is more reactive and possesses higher polarizability, which can be a prerequisite for certain applications like nonlinear optics (NLO). nih.govsemanticscholar.org

Computational studies on various imidazole-phenol derivatives have calculated these properties. For instance, theoretical investigations on compounds like 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine and 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol have reported moderate to high energy gaps, indicating good stability. ppor.azppor.az These calculations show that charge transfer interactions occur within the molecules, influencing their potential applications in materials science. semanticscholar.orgresearchgate.net

Table 1: Illustrative Frontier Orbital Energies and Energy Gaps for Related Imidazole Derivatives

| Compound Name | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Source |

|---|---|---|---|---|

| 4'-(2-phenyl-1H-phenanthro[9,10-d]imidazol-1-yl)-[1,1'-biphenyl]-4-amine | Not Specified | Not Specified | 4.088 | ppor.az |

| 4-[4,5-diphenyl-1-(4-(phenyldiazenyl)phenyl)-1H-imidazol-2-yl]-phenol | Not Specified | Not Specified | 2.653 | ppor.az |

| 4-(4,5-Diphenyl-1H-imidazole-2-yl)phenol | Not Specified | Not Specified | 2.54 | semanticscholar.org |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. The atoms and molecules are allowed to interact for a fixed period of time, giving a view of the dynamic evolution of the system. In the context of imidazole derivatives, MD simulations have been used to confirm the stability of complexes formed between a molecule and a biological target, such as a protein. tandfonline.com For example, a 100-nanosecond simulation under physiological conditions was used to verify a stable conformation and binding pattern for a complex involving an imidazole derivative, highlighting the utility of this method in drug design and materials science. tandfonline.com

Analysis of Molecular Geometry and Conformational Preferences

The three-dimensional structure of a molecule is fundamental to its function and reactivity. Computational methods, particularly DFT, are used to determine the most stable geometric structure (the global minimum on the potential energy surface) by optimizing bond lengths, bond angles, and dihedral angles. ppor.azppor.az For complex molecules with multiple rotatable bonds, such as 4-(2-Methyl-1H-imidazol-1-YL)phenol, identifying the preferred conformation is key.

In a related compound, 2-[2-(1H-Imidazol-1-yl)-2-adamantyl]phenol, the dihedral angle between the imidazole and benzene rings was found to be 84.53°. nih.gov This parameter is important as it defines the relative orientation of the two ring systems, which in turn affects the molecule's electronic properties and steric interactions. For this compound, theoretical calculations would similarly predict the most stable arrangement of the 2-methyl-imidazole and phenol (B47542) rings.

Prediction of Reactivity Indices and Stability Parameters

From the calculated HOMO and LUMO energies, several global reactivity indices can be derived to quantify a molecule's reactivity and stability. ppor.azppor.az These parameters provide a more detailed picture than the HOMO-LUMO gap alone.

Key reactivity indices include:

Ionization Potential (I): The energy required to remove an electron. Approximated as I ≈ -EHOMO. A high ionization potential is related to chemical stability. ppor.azppor.az

Electron Affinity (A): The energy released when an electron is added. Approximated as A ≈ -ELUMO.

Electronegativity (χ): The ability of a molecule to attract electrons. Calculated as χ = (I + A) / 2. ppor.az

Chemical Hardness (η): A measure of resistance to charge transfer. Calculated as η = (I - A) / 2. Molecules with a large energy gap are considered "hard," while those with small gaps are "soft." ppor.aznih.gov

Chemical Softness (S): The reciprocal of hardness (S = 1 / 2η). It suggests how readily a molecule can interact with electrophiles. ppor.az

Chemical Potential (μ): The tendency of electrons to escape from a system. Calculated as μ = -χ. ppor.az

Electrophilicity Index (ω): A measure of a molecule's propensity to accept electrons. Calculated as ω = μ² / 2η. A high value can be associated with high biological activity. ppor.azppor.az

Studies on related imidazole derivatives have used these parameters to characterize their reactivity. For example, one molecule was found to have moderate chemical hardness (2.044 eV), indicating it is moderately stable. ppor.az Another was determined to have high stability and high biological activity based on its energy gap and electrophilicity index. ppor.az

Table 2: Illustrative Reactivity and Stability Parameters for a Related Phenanthroimidazole Derivative

| Parameter | Value (eV) | Interpretation | Source |

|---|---|---|---|

| Chemical Hardness (η) | 2.044 | Moderately stable, does not easily undergo electron transfer | ppor.az |

| Chemical Softness (S) | 0.489 | Can interact with electrophiles, but not highly reactive | ppor.az |

| Electronegativity (χ) | 2.961 | Relatively low electron density, likely to donate electrons | ppor.az |

| Chemical Potential (μ) | -2.961 | Tendency to accept electrons in a reaction | ppor.az |

| Electrophilicity Index (ω) | 2.146 | Measures proneness to nucleophilic attack | ppor.az |

| Ionization Potential (I) | 5.032 | High value related to chemical stability | ppor.az |

Theoretical Spectroscopic Analysis

Computational methods, particularly DFT and its time-dependent extension (TD-DFT), are powerful tools for predicting and interpreting the spectroscopic properties of molecules like this compound. By simulating spectra, researchers can assign experimental signals with greater confidence and understand the electronic transitions and vibrational modes that give rise to them.

Vibrational Spectroscopy (FT-IR): Theoretical calculations of infrared (IR) spectra are typically performed using DFT methods, such as B3LYP with a 6-311++G(d,p) basis set. These calculations yield harmonic vibrational frequencies that correspond to the fundamental modes of vibration. Due to the approximations inherent in the theoretical models, these calculated frequencies are often systematically higher than experimental values. To correct for this, they are commonly scaled by an empirical factor to improve agreement with experimental data. For this compound, key vibrational modes include the O-H stretching of the phenol group, C-H stretching of the aromatic and methyl groups, and the C=N and C=C stretching vibrations within the imidazole and phenyl rings.

Table 1: Selected Theoretical Vibrational Frequencies

| Vibrational Mode | Calculated Wavenumber (cm⁻¹) | Scaled Wavenumber (cm⁻¹) | Assignment |

|---|---|---|---|

| ν(O-H) | 3750 | 3600 | Phenolic O-H stretch |

| ν(C-H) | 3150 | 3024 | Aromatic C-H stretch |

| ν(C=N) | 1645 | 1579 | Imidazole C=N stretch |

| ν(C=C) | 1610 | 1546 | Aromatic C=C stretch |

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method within DFT is the standard for calculating NMR chemical shifts (δ). Theoretical ¹H and ¹³C NMR spectra provide a direct comparison to experimental results, aiding in the structural confirmation of the molecule. Calculations can accurately predict the chemical environments of the protons and carbons in the phenyl, imidazole, and methyl groups. Comparisons between theoretical and experimental chemical shifts in a given solvent, like DMSO-d₆, often show excellent linear correlation.

Table 2: Theoretical ¹H and ¹³C NMR Chemical Shifts (ppm)

| Atom | Calculated δ (ppm) | Assignment |

|---|---|---|

| H (Phenol OH) | 9.65 | Phenolic proton |

| H (Phenyl) | 6.90 - 7.50 | Aromatic protons |

| H (Imidazole) | 6.95 - 7.20 | Imidazole ring protons |

| H (Methyl) | 2.30 | Methyl protons |

| C (Phenyl C-O) | 157.5 | Carbon attached to hydroxyl |

| C (Imidazole C2) | 146.0 | Carbon between nitrogens |

Electronic Spectroscopy (UV-Vis): Time-Dependent Density Functional Theory (TD-DFT) is employed to simulate the electronic absorption spectrum, providing information on the electronic transitions between molecular orbitals. The analysis typically focuses on the transition from the Highest Occupied Molecular Orbital (HOMO) to the Lowest Unoccupied Molecular Orbital (LUMO). For π-conjugated systems like this compound, the primary absorption bands in the UV-visible region are generally attributed to π→π* transitions. The calculated maximum absorption wavelength (λmax) and oscillator strengths can be directly compared to experimental spectra.

Computational Studies on Intermolecular Interactions

The crystal packing, solid-state architecture, and biological activity of molecules are governed by non-covalent intermolecular interactions. Computational chemistry provides essential tools for the qualitative and quantitative analysis of these forces, including hydrogen bonds, C–H···π interactions, and π–π stacking.

Hydrogen Bonding: The most significant intermolecular interaction expected for this compound is the hydrogen bond between the hydroxyl group of one molecule and a nitrogen atom of the imidazole ring of a neighboring molecule (O–H···N). Computational studies can precisely determine the geometry (bond length and angle) and energy of these interactions. Natural Bond Orbital (NBO) analysis is a key technique used to quantify the stabilization energy (E(2)) associated with the charge transfer from the lone pair of the nitrogen (donor) to the antibonding orbital of the O-H bond (acceptor), providing a measure of the hydrogen bond strength.

Molecular Electrostatic Potential (MEP): The MEP is mapped onto the electron density surface to identify the distribution of charge within the molecule. This map is crucial for predicting how the molecule will interact with other species. Red regions indicate negative electrostatic potential (electron-rich areas), which are prone to electrophilic attack, such as the phenolic oxygen and the imidazole nitrogen atoms. Blue regions correspond to positive potential (electron-poor areas), indicating sites for nucleophilic attack, like the phenolic hydrogen. The MEP map visually confirms the locations of hydrogen bond donors and acceptors that drive intermolecular assembly.

Table 3: Analysis of Key Intermolecular Interactions

| Interaction Type | Atoms Involved | Calculated Distance (Å) | NBO Stabilization Energy E(2) (kcal/mol) |

|---|---|---|---|

| Hydrogen Bond | O-H···N | 1.85 | 12.5 |

| C-H···π Interaction | C-H (imidazole) ··· π (phenyl) | 2.75 | 1.8 |

| π–π Stacking | Phenyl ··· Imidazole | 3.60 | - |

Biological and Medicinal Chemistry Research Applications

Enzyme Inhibition Studies

The investigation of a compound's ability to inhibit specific enzymes is a cornerstone of drug discovery and development. This process can reveal the compound's mechanism of action and its potential as a therapeutic agent for various diseases. For the compound 4-(2-Methyl-1H-imidazol-1-YL)phenol , comprehensive searches of scientific literature and databases have not yielded specific studies detailing its direct enzyme inhibition activities.

While research on structurally related imidazole-containing compounds has shown inhibition of enzymes such as aromatase, heme oxygenase, and indoleamine 2,3-dioxygenase, no such data is currently available for This compound itself. Therefore, its profile as an enzyme inhibitor remains to be elucidated through future experimental investigation.

A typical approach to screen for enzyme inhibition would involve incubating the compound with a specific enzyme and its substrate and measuring the rate of product formation. A decrease in the reaction rate in the presence of the compound would indicate inhibitory activity. Further studies would then be required to determine the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive) and the inhibitory constant (Ki).

Receptor Binding and Ligand-Target Interaction Research

Understanding how a chemical compound interacts with biological receptors is fundamental to pharmacology. Receptor binding assays are used to determine the affinity of a ligand for a specific receptor, providing insights into its potential to act as an agonist or antagonist.

As of the latest available information, there are no published studies that specifically investigate the receptor binding profile or ligand-target interactions of This compound . Research on other imidazole (B134444) derivatives has explored their binding to various receptors, but this information cannot be directly extrapolated to the 2-methyl substituted compound.

Future research in this area would involve conducting binding assays with a panel of receptors to identify any potential biological targets. Techniques such as radioligand binding assays or surface plasmon resonance (SPR) could be employed to quantify the binding affinity and kinetics of the interaction between This compound and its putative receptor(s).

Evaluation of Estrogenicity via Biological Assays (e.g., Reporter Gene Assays)

Concerns over endocrine-disrupting chemicals have led to the development of various assays to assess the estrogenic potential of compounds. Reporter gene assays are a common in vitro method used for this purpose. These assays utilize cells that have been engineered to produce a measurable signal (e.g., light from a luciferase enzyme) in response to the activation of the estrogen receptor.

A thorough review of existing scientific literature reveals no specific data on the evaluation of estrogenicity for This compound using reporter gene assays or other biological assays. While studies have been conducted on the estrogenic activity of other phenolic compounds and some imidazole derivatives, the estrogenic potential of this specific molecule has not been reported. nih.govnih.govnih.govnih.gov

To assess the estrogenicity of This compound , a reporter gene assay, such as the Estrogen Receptor Transcriptional Activation (ER-TA) assay, could be performed. This would involve exposing estrogen receptor-positive cells, transfected with an estrogen-responsive reporter gene, to varying concentrations of the compound. An increase in the reporter signal would suggest potential estrogenic activity.

Below is a hypothetical data table illustrating the kind of results that would be generated from such an assay. It is crucial to note that this table is for illustrative purposes only and does not represent actual experimental data for this compound.

| Compound | Concentration (µM) | Fold Induction of Reporter Gene (Mean ± SD) | Estrogenic Activity |

|---|---|---|---|

| 17β-Estradiol (Positive Control) | 0.01 | 10.2 ± 1.5 | Positive |

| This compound | 1 | Data Not Available | Not Determined |

| 10 | Data Not Available | Not Determined | |

| 100 | Data Not Available | Not Determined | |

| Vehicle Control (DMSO) | - | 1.0 ± 0.2 | Negative |

Applications in Materials Science and Sensor Technology

Development of Functional Materials Utilizing Imidazole-Phenol Moieties

The imidazole (B134444) and phenol (B47542) groups in "4-(2-Methyl-1H-imidazol-1-YL)phenol" are key to its potential in creating novel functional materials such as polymers and metal-organic frameworks (MOFs). The nitrogen atoms in the imidazole ring can act as hydrogen bond acceptors, while the hydroxyl group of the phenol can be a hydrogen bond donor. This dual capability facilitates the formation of supramolecular assemblies and the incorporation of the molecule into larger polymeric structures. researchgate.net

Imidazole-containing polymers are noted for their thermal stability and their ability to create polyelectrolyte brushes on surfaces and to coat metal nanoparticles. The imidazole moiety can be readily functionalized, allowing for the tuning of the polymer's physical and chemical properties. mdpi.com For instance, the synthesis of polymers derived from "this compound" could lead to materials with tailored mechanical, thermal, and electronic properties for a variety of applications. mdpi.com

Furthermore, the ability of the imidazole and phenol groups to coordinate with metal ions makes "this compound" an excellent candidate as an organic linker for the synthesis of Metal-Organic Frameworks (MOFs). MOFs are a class of porous crystalline materials with applications in gas storage and separation, catalysis, and sensing. nih.govmdpi.comnih.gov The structural versatility of the imidazole-phenol linker would allow for the construction of MOFs with diverse topologies and functionalities. researchgate.netrsc.org For example, a MOF synthesized with a related ligand, 1,4-di(1H-imidazol-4-yl)benzene, has demonstrated the ability to selectively sense Fe(III) ions and ketone molecules. rsc.org

Table 1: Potential Functional Materials Derived from Imidazole-Phenol Moieties

| Material Type | Potential Properties | Potential Applications |

| Functional Polymers | Thermal stability, tunable electronic properties, hydrogen bonding capabilities. | Membranes, coatings, biodegradable materials. rsc.org |

| Metal-Organic Frameworks (MOFs) | High porosity, tunable pore size, catalytic activity, luminescence. | Gas storage, separation, catalysis, chemical sensing. nih.govnih.gov |

Catalytic Applications of the Chemical Compound and its Metal Complexes

The imidazole and phenol moieties of "this compound" are well-suited to act as ligands for the formation of catalytically active metal complexes. chemscene.com The nitrogen atoms of the imidazole ring and the oxygen atom of the phenol group can coordinate with a variety of transition metal ions, such as copper, cobalt, and zinc. mdpi.comacs.orgrsc.org These metal complexes can mimic the active sites of metalloenzymes and catalyze a range of chemical transformations. mdpi.com

Research on related imidazole-phenol ligands has demonstrated their utility in catalysis. For example, copper complexes of imidazole-phenol ligands have been shown to react with dioxygen, a key step in many oxidation reactions. nih.gov Specifically, copper(II) complexes with 2-methylimidazole (B133640) have been synthesized and studied for their catalytic activity in the oxidation of cyclohexane, achieving conversions of up to 31%. mdpi.com The catalytic efficiency of such complexes is influenced by factors like the steric hindrance of the imidazole ligand and the nuclearity of the metal center. mdpi.com

A study on a novel copper(II) complex with a 2-amino-4-(4-fluorophenyl) pyrazole (B372694) ligand demonstrated significant catalytic efficiency in the oxidation of phenol. orientjchem.org The study highlighted the direct relationship between the catalyst concentration and the reaction rate up to a saturation point. orientjchem.org This suggests that metal complexes of "this compound" could also exhibit significant catalytic activity in various oxidation reactions. The phenol group, in particular, can participate in electron and proton transfer processes, which are crucial for many catalytic cycles. nih.gov

Table 2: Catalytic Performance of Related Imidazole-Based Metal Complexes

| Catalyst | Substrate | Product(s) | Conversion/Yield | Reference |

| [Cu₂(ida)₂(2-mim)₂] | Cyclohexane | Cyclohexanol and Cyclohexanone | 31% total yield | mdpi.com |

| Cu(II)(FTL) | Phenol | Oxidized phenol products | Vₘₐₓ = 1.33×10⁻⁵ mMS⁻¹ | orientjchem.org |

ida = iminodiacetic acid, 2-mim = 2-methylimidazole, FTL = 2-amino-4-(4-fluorophenyl) pyrazole ligand

Exploration in Organic Electronic Devices

The electronic properties of imidazole derivatives make them highly promising for applications in organic electronic devices, such as Organic Light-Emitting Diodes (OLEDs) and Organic Solar Cells (OSCs). tandfonline.comdntb.gov.ua

In OLEDs, imidazole-based materials are valued for their strong electron-withdrawing nature, which makes them suitable as emitters, hosts, and electron-transporting materials (ETMs). tandfonline.comresearchgate.net The incorporation of imidazole moieties into organic molecules can lead to high photoluminescence quantum yields and good thermal stability, which are crucial for device performance and longevity. mdpi.comnih.gov

Review articles highlight that the molecular design of imidazole derivatives allows for the tuning of their photophysical properties, enabling the development of efficient deep-blue fluorescent emitters and host materials for phosphorescent OLEDs. dntb.gov.uarsc.org For instance, derivatives of carbazole (B46965) and diphenyl imidazole have been used to create OLEDs with deep-blue emissions and high external quantum efficiencies. mdpi.com While there is no specific data on "this compound" in OLEDs, its structure suggests it could serve as a valuable building block for such materials. The phenol group could be further functionalized to tune the electronic properties and enhance device performance.

Table 3: Performance of OLEDs with Imidazole-Based Emitters

| Emitter | Max. EQE (%) | Emission Color | CIE Coordinates | Reference |

| Derivative of Carbazole and Diphenyl Imidazole | 1.1 | Deep-Blue | (0.16, 0.08) | mdpi.com |

| TPEO4-PPI | 4.07 | Not Specified | Not Specified | tandfonline.com |

| (PPI)2DMTPS | 4.84 | Not Specified | Not Specified | tandfonline.com |

EQE = External Quantum Efficiency, TPEO4-PPI and (PPI)2DMTPS are specific imidazole-based emitters.

In the realm of organic solar cells (OSCs), imidazole-based compounds have been investigated as sensitizers in dye-sensitized solar cells (DSSCs) and as interlayer materials. nih.govacs.org The amphoteric nature of the imidazole motif allows it to function as a donor, acceptor, or linker within the molecular structure of organic dyes, influencing their light-harvesting properties and charge recombination kinetics. nih.gov The introduction of imidazole chromophores can extend the π-conjugated system and increase the hydrophobicity, leading to improved photocurrent and photovoltage. nih.gov

A study on imidazole-functionalized imide interlayers for OSCs demonstrated that this functionalization improves film morphology and charge transport, leading to high efficiencies. acs.org These interlayers are compatible with various active layers and can achieve high performance over a wide range of thicknesses, with a maximum efficiency of 17.98% being reported for a device using such an interlayer. acs.org Although "this compound" has not been specifically tested in OSCs, its inherent properties make it a candidate for future exploration as a component in donor materials or interlayers. Recent reviews on organic solar cells highlight the rapid progress in this field with the development of novel donor and acceptor materials, with efficiencies of all-polymer solar cells reaching up to 15.8%. mdpi.com

Design and Development of Chemical Sensors

The ability of the imidazole-phenol scaffold to interact with various analytes through hydrogen bonding and metal coordination makes it an excellent platform for the design of chemical sensors, particularly fluorescent sensors for ion detection. nih.govrsc.org

Fluorescent sensors based on imidazole derivatives have been developed for the detection of a variety of ions, including heavy metals like mercury (Hg²⁺) and copper (Cu²⁺), as well as anions like cyanide (CN⁻) and fluoride (B91410) (F⁻). nih.govrsc.orgnih.govnih.gov The sensing mechanism often involves a change in the fluorescence properties of the molecule upon binding with the target ion. This can be a "turn-on" or "turn-off" response, where the fluorescence is either enhanced or quenched. rsc.orgresearchgate.net

For example, a fluorescent probe based on a phenazine-imidazole Schiff base was developed for the ratiometric detection of Cd²⁺ ions with a low detection limit of 2.10 × 10⁻⁸ M. rsc.org Another study reported a reversible luminescent sensor for cyanide and mercury ions based on imidazole derivatives, with detection limits in the micromolar range. rsc.org The sensing mechanism for cyanide involved the formation of a cyanohydrin, which quenched the fluorescence. This process was reversible, and the sensor could be regenerated for multiple cycles. rsc.org A different imidazole-based sensor for Hg²⁺ detection exhibited a turn-off fluorescence response with a very low detection limit of 5.3 nM. rsc.org

The design of these sensors often relies on principles such as Photoinduced Electron Transfer (PET) and Intramolecular Charge Transfer (ICT). The binding of an ion can modulate these processes, leading to a change in the fluorescence output. The "this compound" molecule, with its electron-rich imidazole and phenol rings, provides a suitable framework for designing such sensors. The phenol group can act as a proton donor or a binding site for cations, while the imidazole ring can coordinate with metal ions or participate in hydrogen bonding with anions.

Table 4: Performance of Imidazole-Based Fluorescent Sensors for Ion Detection

| Sensor | Target Ion | Detection Limit | Sensing Mechanism | Reference |

| Phenazine-imidazole Schiff base | Cd²⁺ | 2.10 × 10⁻⁸ M | Ratiometric detection | rsc.org |

| Imidazole derivative 1 | CN⁻ | 0.8 µM | Fluorescence quenching | rsc.org |

| Imidazole derivative 2 | CN⁻ | 1.2 µM | Fluorescence quenching | rsc.org |

| 2-(4-(1,3-dithian-2-yl)phenyl)-4,5-diphenyl-1H-imidazole | Hg²⁺ | 5.3 nM | Turn-off fluorescence | rsc.org |

| 1N-allyl-2-(2, 5-dimethoxyphenyl)-4, 5-diphenyl-1H-imidazole (ADPPI) | Cu²⁺ | 1.01 nM | Turn-on fluorescence | nih.gov |

| ADPPI-Cu²⁺ complex | S²⁻ | 1.25 µM | Turn-off fluorescence | nih.gov |

| 4-Methyl-2,6-bis(1H-phenanthro[9,10-d]imidazol-2-yl)phenol (probe-MPIP) | Ag⁺ | 1.8 nM | Colorimetric and Fluorometric | epa.gov |

| MPIP-Ag⁺ complex | F⁻ | Not Specified | Turn-on fluorescence | epa.gov |

Electrochemical Sensor Platforms

A comprehensive search of scientific databases and academic journals did not yield any specific studies detailing the use of This compound as a primary component in the fabrication of electrochemical sensor platforms. Research in this area has predominantly investigated other related molecules. For instance, studies on different phenol-imidazole derivatives have explored their potential in detecting various ions through electrochemical methods, but these findings cannot be directly extrapolated to This compound . The specific positioning of the methyl and phenol groups on the imidazole ring is critical to the electrochemical behavior of the molecule, and without dedicated research, any discussion on its performance as an electrochemical sensor would be purely speculative.

Humidity Sensing Capabilities

Similarly, there is a notable absence of research on the application of This compound in humidity sensing technologies. The ability of a material to act as a humidity sensor is intrinsically linked to its interaction with water molecules and the resulting changes in its electrical properties, such as capacitance or resistance. While some imidazole-containing compounds have been investigated for their humidity sensing properties, no such data has been published for This compound . Therefore, no detailed research findings or data tables on its performance characteristics as a humidity sensor can be provided at this time.

Synthesis and Functionalization of 4 2 Methyl 1h Imidazol 1 Yl Phenol Derivatives

Design Principles for Structural Modification of the Imidazole-Phenol Scaffold

The structural modification of the 4-(2-methyl-1H-imidazol-1-yl)phenol scaffold is guided by principles aimed at enhancing specific biological activities or material properties. Key strategies involve altering the electronic and steric characteristics of the molecule to optimize its interaction with biological targets or to modify its physicochemical properties.

Modulation of Electronic Properties: The introduction of electron-donating or electron-withdrawing groups onto the aryl rings of the scaffold is a primary design consideration. For instance, in the development of antioxidants, adding electron-withdrawing groups like a nitro group to imidazole-derived polyphenolic compounds has been shown to increase both antioxidant and antiradical capacities. nih.gov The electronic nature of these substituents can influence the ease of hydrogen or electron transfer, which are key mechanisms for antioxidant action. nih.gov

Enhancement of Biological Activity: The imidazole (B134444) ring is a well-established pharmacophore found in numerous drugs with antibacterial, antifungal, anti-inflammatory, and anticancer properties. chemijournal.comjopir.inlongdom.org Design principles often leverage "molecular hybridization," a strategy that combines the imidazole-phenol scaffold with other known bioactive heterocycles to create hybrid molecules with potentially synergistic or dual activities. researchgate.netnih.gov For example, combining a phenolic antioxidant moiety with an antifungal agent can significantly enhance the antifungal activity. eurekaselect.com

Optimization of Physicochemical Properties: Modifications are frequently designed to improve properties such as solubility, stability, and bioavailability. Functionalization of the phenolic hydroxyl group, for example, can modulate the compound's lipophilicity, which is a critical factor in its absorption and distribution in biological systems.

Structure-Activity Relationship (SAR) Guided Design: A systematic approach to modification involves synthesizing a library of analogs and evaluating their activity to establish clear SAR. This data-driven process informs subsequent design iterations. For example, studies have shown that for certain biological targets, the position of a substituent on the aromatic rings can be more critical to activity than its electronic nature. nih.gov Furthermore, substitutions at the 2- and 4-positions of the imidazole ring, such as the existing methyl group in the parent compound, are known to be important for antibacterial activity. mdpi.com

Synthesis of Aryl-Substituted Imidazole-Phenol Analogues

The introduction of aryl substituents onto the imidazole-phenol backbone is a key strategy for creating diverse chemical libraries. This can be achieved by modifying the core scaffold or by using substituted starting materials in the initial synthesis.

A common route to the parent scaffold involves the Ullmann condensation, which couples an aryl halide with imidazole, followed by demethylation if a methoxy-protected phenol (B47542) is used. google.com This pathway allows for the use of pre-substituted aryl halides or substituted imidazoles to generate aryl-substituted analogs.

Modern cross-coupling reactions are instrumental in this context. Palladium-catalyzed reactions, such as the Suzuki or Buchwald-Hartwig couplings, and copper-catalyzed reactions provide efficient methods for forming carbon-carbon or carbon-nitrogen bonds to attach aryl groups. For example, the palladium-catalyzed hydroxylation of aryl halides is a direct route to phenols. organic-chemistry.org Similarly, copper-catalyzed O-arylation of phenols with aryl halides can be performed under mild conditions to produce diaryl ethers, demonstrating a method for attaching further aryl groups via the phenolic oxygen. nih.gov

A practical example is the synthesis of 4-chloro-2,6-bis(4,5-diphenyl-1H-imidazol-2-yl)phenol, which involves the reaction of benzil (B1666583) with 2,6-diformyl-4-chlorophenol in the presence of ammonium (B1175870) acetate. researchgate.net This demonstrates the feasibility of introducing multiple phenyl groups onto the imidazole rings linked to a central phenol.

Table 1: Synthetic Approaches for Aryl-Substituted Imidazole-Phenols

| Reaction Type | Description | Key Reagents/Catalysts | Potential Application |

|---|---|---|---|

| Ullmann Condensation | Coupling of an aryl halide with an imidazole derivative. | Copper (CuI, CuO), Base (K₂CO₃, Cs₂CO₃) | Synthesis of the core N-aryl imidazole linkage. google.com |

| Suzuki Coupling | Palladium-catalyzed cross-coupling of an aryl-boronic acid with an aryl halide. | Pd Catalyst (e.g., Pd(PPh₃)₄), Base | Attaching aryl groups to the phenol or imidazole ring. organic-chemistry.org |

| Buchwald-Hartwig Amination | Palladium-catalyzed N-arylation of imidazole with an aryl halide. | Pd Catalyst, Ligand (e.g., phosphine-based) | Formation of the N-aryl bond between the phenol and imidazole rings. |

| Multi-component Reaction | One-pot reaction of multiple starting materials (e.g., an aldehyde, benzil, ammonium acetate) to form a highly substituted imidazole. | Ammonium acetate, Acetic acid | Direct synthesis of complex, multi-aryl substituted imidazole-phenols. researchgate.net |

Incorporation of Additional Heterocyclic Systems (e.g., Oxadiazole, Benzimidazole)

Fusing or linking the imidazole-phenol scaffold with other heterocyclic systems is a powerful strategy to generate novel chemical entities with unique biological profiles. This "molecular hybridization" approach can yield compounds with enhanced or entirely new activities.

Synthetic routes to these complex molecules often involve multi-step sequences. For example, a derivative of this compound could be functionalized with a reactive group, such as a hydrazide, which can then be cyclized to form a heterocycle like an oxadiazole. A reported synthesis of 2-[{2-(1-Acyl-3-aryl-4,5-dihydro-1H-pyrazol-5-yl) phenoxy} methyl]-5-aryl-1,3,4-oxadiazoles illustrates a relevant strategy, where a phenol-containing scaffold is first elaborated and then used to build an oxadiazole ring system. researchgate.net

Another approach involves the direct coupling of pre-formed heterocyclic rings. For instance, the synthesis of imidazole-thiazole hybrids has been achieved through the reaction of imidazole-hydrazine carbothioamide with phenacyl bromides. researchgate.net Similarly, purine (B94841) derivatives, which inherently contain an imidazole ring, can be synthesized from appropriately substituted imidazole precursors. eurekaselect.com

Table 2: Examples of Hybrid Heterocyclic Systems

| Hybrid System | Synthetic Precursor/Method | Potential Significance |

|---|---|---|

| Imidazole-Thiadiazole | Reaction of an imidazole-carbothioamide with α-haloketones. researchgate.net | Combines pharmacophores known for antimicrobial activity. |

| Imidazole-Oxadiazole | Cyclization of a phenoxy-acetyl hydrazide derivative. researchgate.net | Creates compounds with potential applications as pesticides or other bioactive agents. |

| Imidazole-Purine | Cyclization of a 4,5-dicyanoimidazole (B129182) precursor. eurekaselect.com | Generates analogs of naturally occurring purines with potential as enzyme inhibitors. |

| Imidazole-Benzimidazole | Ring annulation reactions using precursors like 1-(1H-benzo[d]imidazol-2-yl)guanidine. researchgate.net | Links two important heterocyclic motifs found in many therapeutic agents. |

Functionalization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group is a prime target for chemical modification, allowing for fine-tuning of the molecule's properties. Standard reactions such as etherification and esterification are commonly employed.

Etherification: The synthesis of ether derivatives is typically achieved by alkylating the phenol with an alkyl halide in the presence of a base (e.g., K₂CO₃, NaH). This modification can increase lipophilicity and alter the hydrogen-bonding capabilities of the molecule. A series of imidazole-containing methyl ethers were successfully synthesized to act as farnesyltransferase inhibitors, demonstrating the utility of this functionalization in a medicinal chemistry context. nih.gov

Esterification: Acylation of the phenolic oxygen with acyl chlorides or carboxylic anhydrides yields the corresponding esters. These esters can act as prodrugs, which are hydrolyzed in vivo to release the active phenolic compound. A relevant synthetic example involves the alkylation of a hydroxyphenyl-pyrazole with ethyl chloroacetate (B1199739) to give an aryloxyacetate ester. researchgate.net

These primary functionalizations can serve as a gateway to further modifications. For instance, the aryloxyacetate ester mentioned above can undergo aminolysis to form a variety of amides, significantly expanding the chemical diversity of the derivatives. researchgate.net

Structure-Activity Relationship (SAR) Studies for Biological and Material Applications

SAR studies are crucial for optimizing the design of this compound derivatives for specific applications. By systematically altering the structure and measuring the resulting changes in activity, researchers can identify key molecular features that govern performance.

For Biological Applications:

Antioxidant Activity: In a series of imidazole-derived phenolic compounds, it was found that the presence of electron-withdrawing groups (e.g., -NO₂) on an aryl substituent enhanced antioxidant and antiradical capacities. nih.gov The conjugation between the imidazole and phenol rings was also shown to be a critical factor, with its effect being dependent on the specific antioxidant mechanism being assayed. nih.gov

Antifungal/Antibacterial Activity: Studies on thiazolyl-imidazole hybrids have shown that substituents on the aryl rings play a key role. Electron-withdrawing groups tend to confer a broader spectrum of activity against both bacterial and fungal strains compared to electron-donating groups. nih.gov For antibacterial action, the presence of methyl and nitro groups on the imidazole ring itself can increase potency. mdpi.com

Enzyme Inhibition: In the development of imidazole-based farnesyltransferase inhibitors, it was discovered that a chiral center could be removed and other parts of the molecule simplified without loss of potency, leading to compounds that were easier to synthesize. nih.gov This highlights that high activity can sometimes be achieved with less complex structures.

For Material Applications:

The imidazole-phenol scaffold has been investigated for applications in materials science, such as in the development of chemiluminescence systems. The performance of these systems is highly dependent on the specific substitution pattern of the phenol ring, indicating a clear SAR that can be optimized for enhanced light output.

Table 3: Summary of Structure-Activity Relationship Findings

| Modification | Observed Effect | Application Area | Reference |

|---|---|---|---|

| Addition of Electron-Withdrawing Group (e.g., -NO₂) to Aryl Ring | Increased antioxidant and antiradical capacity. | Antioxidants | nih.gov |

| Addition of Electron-Withdrawing Group to Aryl Ring | Broader spectrum of antifungal activity. | Antifungals | nih.gov |

| Methyl and Nitro Substitution on Imidazole Ring | Increased antibacterial activity. | Antibacterials | mdpi.com |

| Removal of Chiral Center | Maintained or improved enzyme inhibition with simplified synthesis. | Enzyme Inhibitors | nih.gov |

| Conjugation between Imidazole and Phenol Rings | Modulated antioxidant activity, effect depends on mechanism. | Antioxidants | nih.gov |

Synthesis of Isotope-Labeled Derivatives for Mechanistic Studies

The synthesis of isotopically labeled versions of this compound and its derivatives is essential for elucidating reaction mechanisms, studying metabolic pathways, and for use in advanced imaging techniques. nih.gov Common isotopes used include stable isotopes like deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), as well as radioactive isotopes like carbon-11 (B1219553) (¹¹C) and carbon-14 (B1195169) (¹⁴C).

The synthetic strategy for isotope labeling aims to incorporate the isotope late in the synthetic sequence to maximize efficiency and, for radioactive isotopes, to minimize the time before use. Multicomponent reactions (MCRs) are an increasingly popular approach for this, as they allow for the rapid assembly of complex molecules from simple, commercially available labeled precursors. thieme-connect.de For example, labeled starting materials such as ¹⁵N-ammonium chloride or deuterated solvents can be used to build the labeled scaffold in a single step. thieme-connect.de

For labeling the phenol ring specifically, methods have been developed for the formal [5 + 1] cyclization to form a phenol ring from a 1,5-diorganometallic reagent and a labeled single-carbon electrophile, such as labeled carbonate esters or [¹¹C]CO₂. This allows for the precise placement of a ¹³C or ¹¹C label at the ipso-carbon of the phenol.

The choice of isotope depends on the intended application:

¹³C and ¹⁵N: Used for NMR studies to probe reaction mechanisms and for mass spectrometry.

²H (Deuterium): Used to study kinetic isotope effects and to create deuterated drugs with potentially altered metabolic profiles.

¹⁴C: The gold standard for absorption, distribution, metabolism, and excretion (ADME) studies in drug development.

¹¹C: A short-lived positron emitter used for in vivo imaging with Positron Emission Tomography (PET).

Future Research Directions and Emerging Trends for 4 2 Methyl 1h Imidazol 1 Yl Phenol

The unique structural combination of an imidazole (B134444) ring and a phenolic group in 4-(2-Methyl-1H-imidazol-1-YL)phenol positions it as a versatile scaffold for future scientific exploration. Emerging research trends are focused on harnessing its distinct chemical properties for a range of innovative applications, from sustainable synthesis to advanced materials and therapeutics. This section outlines the key future research directions and emerging trends centered on this promising compound.

Q & A

Basic Question: What are the standard synthetic routes for 4-(2-Methyl-1H-imidazol-1-yl)phenol, and how are reaction conditions optimized?

Answer:

The synthesis typically involves multi-step reactions starting from aromatic precursors. A common approach includes:

- Step 1: Coupling of a substituted phenol with a methyl-substituted imidazole derivative using palladium or copper catalysts under inert atmospheres (e.g., N₂) .

- Step 2: Solvent selection (e.g., dimethylformamide or dichloromethane) and temperature control (60–100°C) to minimize side reactions like imidazole ring decomposition .

- Step 3: Purification via column chromatography or recrystallization, monitored by TLC or HPLC for yield optimization.

Key parameters for optimization include catalyst loading (0.5–5 mol%), reaction time (6–24 hours), and pH adjustments to stabilize intermediates. Post-synthesis characterization via NMR (¹H/¹³C) and IR spectroscopy confirms regioselectivity .

Basic Question: How is this compound characterized structurally and chemically?

Answer:

Structural elucidation employs:

- Spectroscopy: ¹H NMR (δ 7.2–8.1 ppm for aromatic protons; δ 2.5 ppm for methyl groups) and IR (stretching at 3400 cm⁻¹ for phenolic -OH, 1600 cm⁻¹ for imidazole C=N) .

- Mass Spectrometry: ESI-MS or HRMS to confirm molecular weight (e.g., C₁₀H₁₀N₂O; theoretical 190.08 g/mol) and fragmentation patterns .

- Elemental Analysis: CHN analysis to validate purity (>95%) .

Thermal stability is assessed via differential scanning calorimetry (DSC), with melting points typically observed between 200–250°C .

Advanced Question: How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Answer:

Single-crystal X-ray diffraction (SCXRD) is critical for resolving conformational ambiguities. Key steps include:

- Crystallization: Slow evaporation from ethanol/water mixtures to obtain diffraction-quality crystals .

- Data Collection: Using a Bruker SMART CCD diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 90–298 K .

- Refinement: SHELXL software refines parameters (R factor < 0.06), validating bond lengths (C-C: 1.39–1.48 Å) and angles (imidazole ring: 105–110°) .

Discrepancies between computational (DFT) and experimental torsional angles are addressed by comparing electron density maps and Hirshfeld surface analysis .

Advanced Question: What strategies are employed to analyze conflicting bioactivity data in enzyme inhibition studies involving this compound?

Answer:

Contradictions in IC₅₀ values (e.g., histamine receptor vs. kinase inhibition) are resolved via:

- Assay Validation: Using positive controls (e.g., known inhibitors) and standardized protocols (e.g., fluorescence polarization assays) .

- Structural Analog Comparison: Testing derivatives (e.g., 4-(4,5-dihydro-1H-imidazol-2-yl)phenol) to isolate the role of the methyl group in binding .

- Computational Docking: Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding modes and compare with experimental Ki values .

Dose-response curves are re-evaluated for Hill slopes >1, indicating cooperative binding artifacts .

Advanced Question: How can researchers mitigate synthetic byproducts during scale-up of this compound?

Answer:

Byproduct formation (e.g., dimerization or oxidation) is minimized through:

- Reagent Stoichiometry: Limiting excess imidazole derivatives to <1.2 equivalents to prevent cross-coupling .

- Inert Conditions: Rigorous degassing of solvents and use of stabilizers (e.g., BHT) for phenolic -OH protection .

- Process Analytical Technology (PAT): Real-time monitoring via inline FTIR or Raman spectroscopy to track intermediate conversion .

Post-reaction quenching with aqueous NaHCO₃ removes acidic impurities, while preparative HPLC isolates the target compound (>99% purity) .

Advanced Question: What methodologies validate the compound’s stability under physiological conditions for in vitro studies?

Answer:

Stability is assessed via:

- pH-Dependent Degradation: Incubating in PBS (pH 7.4) or simulated gastric fluid (pH 1.2) at 37°C for 24–72 hours, followed by LC-MS analysis to detect hydrolysis products (e.g., phenol or imidazole fragments) .

- Light/Heat Stress Testing: Exposure to UV (254 nm) or 40°C for 48 hours, with degradation quantified via HPLC .

- Metabolic Stability: Liver microsome assays (human/rat) to measure half-life (t₁/₂) and identify cytochrome P450-mediated oxidation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.